molecular formula C6H3BrN2 B566248 2-Bromo-5-ethynylpyrimidine CAS No. 1797890-53-9

2-Bromo-5-ethynylpyrimidine

Cat. No.: B566248
CAS No.: 1797890-53-9
M. Wt: 183.008
InChI Key: PDYDYVSGJWJTSU-UHFFFAOYSA-N
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Description

2-Bromo-5-ethynylpyrimidine is a chemical compound with the molecular formula C6H3BrN2 and a molecular weight of 183.01 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

2-Bromo-5-ethynylpyrimidine has several applications in scientific research:

Safety and Hazards

The safety data sheet for 2-Bromo-5-ethynylpyrimidine indicates that it is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethynylpyrimidine typically involves the bromination of 5-ethynylpyrimidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyrimidine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethynylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Sonogashira Coupling: This reaction involves palladium catalysts, copper co-catalysts, and bases such as triethylamine or potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Coupling Products: The major products are often aryl or vinyl-substituted pyrimidines.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethynylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it can act as an inhibitor or activator of enzymatic activity by binding to the active site or allosteric sites of the enzyme. The ethynyl group can also participate in click chemistry reactions, facilitating the attachment of the compound to biomolecules .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-ethynylpyrimidine: Similar in structure but with the bromine and ethynyl groups at different positions.

    2-Ethylpyrimidine-5-carboxylic acid: Contains an ethyl group instead of an ethynyl group.

    4-Ethynylpyridine: A pyridine derivative with an ethynyl group at the 4-position.

Uniqueness

2-Bromo-5-ethynylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and ethynyl groups allows for versatile chemical modifications and applications in various fields of research .

Properties

IUPAC Name

2-bromo-5-ethynylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c1-2-5-3-8-6(7)9-4-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYDYVSGJWJTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797890-53-9
Record name 2-bromo-5-ethynylpyrimidine
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